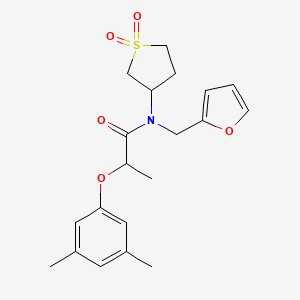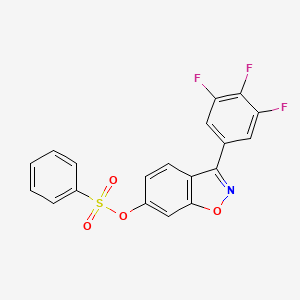![molecular formula C19H22N2O3S B12192659 1-[(4-butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B12192659.png)
1-[(4-butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of imidazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the butoxynaphthalene and sulfonyl groups in its structure imparts specific chemical properties that make it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-[(4-butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the Butoxynaphthalene Intermediate: The initial step involves the synthesis of the butoxynaphthalene intermediate through a series of reactions, including alkylation and sulfonation.
Imidazole Ring Formation: The imidazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Final Coupling Reaction: The final step involves the coupling of the butoxynaphthalene intermediate with the imidazole ring, resulting in the formation of the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system under study .
Comparison with Similar Compounds
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole can be compared with other similar compounds, such as:
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine: This compound shares the butoxynaphthalene and sulfonyl groups but differs in the presence of a piperazine ring instead of an imidazole ring
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine: Another similar compound with a piperazine ring and an additional methylphenyl group.
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties compared to these similar compounds.
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(4-butoxynaphthalen-1-yl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C19H22N2O3S/c1-3-5-14-24-17-10-11-18(16-9-7-6-8-15(16)17)25(22,23)21-13-12-20-19(21)4-2/h6-13H,3-5,14H2,1-2H3 |
InChI Key |
OKWYPYRUOIQLEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-](/img/structure/B12192581.png)

![4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B12192591.png)
![1-[2-(2-fluorophenyl)ethyl]-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12192593.png)
![(5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12192600.png)
![N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12192610.png)
![(2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B12192613.png)
![1-[(2-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B12192614.png)
![1-(morpholin-4-yl)-2-{4-[(2-phenyl-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone](/img/structure/B12192623.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12192638.png)
![2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12192648.png)
![2-benzoyl-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12192652.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one](/img/structure/B12192662.png)
